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Compound of Interest

4-(4-Hydroxyphenyl)-4-
Compound Name:
oxobutanoic acid

Cat. No.: B188951

In the landscape of medicinal chemistry, the value of a molecule is often defined not by its
intrinsic therapeutic activity, but by its potential as a foundational scaffold for complex drug
candidates. 4-(4-Hydroxyphenyl)-4-oxobutanoic acid, identified by CAS Number 56872-39-
0, is a quintessential example of such a cornerstone intermediate. While not a therapeutic
agent itself, its unique trifunctional architecture—comprising a phenolic hydroxyl group, a
ketone, and a carboxylic acid—renders it an exceptionally versatile building block.

This guide provides a comprehensive technical overview of 4-(4-Hydroxyphenyl)-4-
oxobutanoic acid for researchers, scientists, and drug development professionals. We will
move beyond a simple recitation of properties to explore the causality behind its synthetic
routes, the logic of its analytical validation, and its pivotal role in the synthesis of significant
pharmaceutical compounds, most notably the antioxidant and anti-inflammatory agent,
Succinobucol.

Physicochemical Properties & Analytical
Characterization

The utility of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid stems directly from its chemical
structure. The aromatic ring provides a rigid core, while the three distinct functional groups offer
multiple, orthogonal handles for chemical modification. The phenolic hydroxyl is a key site for
etherification or esterification, the ketone can undergo various carbonyl reactions, and the
carboxylic acid is readily available for amide bond formation or esterification.
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Core Properties

A summary of the fundamental physicochemical properties is presented below, providing a

foundational dataset for laboratory use.

Property Value Reference
CAS Number 56872-39-0 [1]
Molecular Formula C10H1004 [2]
Molecular Weight 194.19 g/mol [1][2]
Appearance Yellow to Brown Solid

3-(4-Hydroxybenzoyl)propionic
Synonyms acid, 4-(4-hydroxyphenyl)-4-

oxobutyric acid

[1]3]
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Analytical Validation: A Self-Validating Protocol System

Ensuring the identity and purity of this intermediate is critical for the success of subsequent

synthetic steps. A multi-pronged analytical approach provides a self-validating system, where

each technique corroborates the findings of the others.

o Rationale: HPLC with UV detection is a robust method for quantifying the purity of aromatic

compounds. The phenolic and benzoyl chromophores in the molecule allow for sensitive

detection.[4] This protocol establishes a baseline for purity, essential for stoichiometric

calculations in downstream reactions.

o Methodology:

o System: A standard HPLC system with a UV/Vis or Diode-Array Detector (DAD).

o Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 um particle size).[5]
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o Mobile Phase: A gradient elution is employed for optimal separation of the main analyte
from potential impurities.

s Solvent A: 0.1% Formic Acid in Water
s Solvent B: 0.1% Formic Acid in Acetonitrile

o Gradient Program:

0-2 min: 95% A, 5% B

2-15 min: Linear gradient to 5% A, 95% B

15-18 min: Hold at 5% A, 95% B

18-20 min: Return to 95% A, 5% B and equilibrate.
o Flow Rate: 1.0 mL/min.
o Detection: UV absorbance at 275 nm.

o Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 10 mL of a
50:50 mixture of acetonitrile and water. Filter through a 0.45 pum syringe filter before
injection.

o Analysis: Purity is determined by the area percentage of the principal peak relative to the
total peak area.

o Rationale: While HPLC confirms purity, it does not definitively prove identity. Nuclear
Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular
structure, and Mass Spectrometry (MS) confirms the molecular weight.

e Methodology (*H NMR):

o Solvent: Deuterated dimethyl sulfoxide (DMSO-de) is suitable due to its ability to dissolve
the compound and show the exchangeable acidic and phenolic protons.

o Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of DMSO-de.
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o Expected Signals:
» ~12.1 ppm: A broad singlet corresponding to the carboxylic acid proton (COOH).
» ~10.2 ppm: A broad singlet for the phenolic proton (OH).
= ~7.8 ppm: A doublet (2H) for the aromatic protons ortho to the carbonyl group.
= ~6.9 ppm: A doublet (2H) for the aromatic protons meta to the carbonyl group.
= ~3.2 ppm: Atriplet (2H) for the methylene group adjacent to the carbonyl (-CO-CHz-).

» ~2.6 ppm: A triplet (2H) for the methylene group adjacent to the carboxylic acid (-CHz-
COOH).

e Methodology (LC-MS):
o System: Couple the HPLC system described above to a mass spectrometer.

o lonization: Electrospray ionization (ESI) in negative ion mode is ideal for this compound
due to the presence of acidic protons.

o Expected lon: The primary ion observed will be the deprotonated molecule [M-H]~ at an
m/z of approximately 193.05.

Synthesis and Purification: The Friedel-Crafts
Approach

The most logical and industrially scalable synthesis of 4-(4-Hydroxyphenyl)-4-oxobutanoic
acid is via the Friedel-Crafts acylation of phenol with succinic anhydride.[6] This electrophilic
aromatic substitution reaction is a classic and efficient method for forming the key carbon-
carbon bond between the aromatic ring and the acyl group.

Synthetic Workflow
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Caption: Synthetic workflow for 4-(4-Hydroxyphenyl)-4-oxobutanoic acid.

Detailed Synthesis Protocol

o Rationale: The use of a Lewis acid catalyst, such as aluminum chloride (AICI3), activates the
succinic anhydride, making it a potent electrophile. The reaction is typically performed in a
solvent that can also act as a complexing agent for the catalyst. The para- substitution on the
phenol ring is favored due to the ortho,para-directing nature of the hydroxyl group and steric
hindrance at the ortho position.

e Methodology:
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o Setup: Equip a three-necked round-bottom flask with a mechanical stirrer, a dropping
funnel, and a reflux condenser connected to a gas outlet (to vent HCI gas).

o Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen), charge the flask with
anhydrous aluminum chloride (2.5 equivalents) and a suitable solvent (e.g., nitrobenzene
or 1,2-dichloroethane). Cool the suspension to 0-5 °C in an ice bath.

o Reactant Addition: Dissolve succinic anhydride (1.1 equivalents) in the solvent and add it
dropwise to the AICIs suspension while maintaining the low temperature.

o Phenol Addition: Dissolve phenol (1.0 equivalent) in the solvent and add it slowly via the
dropping funnel. The reaction is exothermic, and the temperature should be carefully
controlled.

o Reaction: After the addition is complete, allow the mixture to warm to room temperature
and then heat to 60-70 °C for several hours, monitoring the reaction progress by TLC or
HPLC.

o Quenching: Cool the reaction mixture back to 0-5 °C and slowly and carefully pour it onto
a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the
aluminum complexes and precipitates the crude product.

o Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with
cold water to remove inorganic salts.

o Purification: The crude product can be effectively purified by recrystallization from an
appropriate solvent system, such as aqueous ethanol, to yield the final product as a
crystalline solid.

Keystone Application: The Synthesis of
Succinobucol

The primary significance of 4-(4-Hydroxyphenyl)-4-oxobutanoic acid in modern drug
development is its role as a direct precursor to Succinobucol (AGI-1067). Succinobucol is a
derivative of the older lipid-lowering agent Probucol, designed to possess enhanced antioxidant
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and anti-inflammatory properties for the treatment of atherosclerosis.[7][8] It has undergone
extensive clinical trials to evaluate its efficacy in reducing cardiovascular events.[7][9]

Succinobucol Synthesis Pathway

The synthesis involves a straightforward esterification reaction, where the carboxylic acid of 4-
(4-Hydroxyphenyl)-4-oxobutanoic acid is coupled with one of the hindered phenolic hydroxyl
groups of Probucol.

4-(4-Hydroxyphenyl)-4-oxobutanoic acid
[ (Our Core Compound) Probucol

Esterification
(e.g., DCC/DMAP or Acid Chloride)

Y
(Succinobucol (AGI-1067D

Click to download full resolution via product page
Caption: Conversion of the core intermediate to Succinobucol.

This transformation highlights the utility of our core compound's bifunctional nature. The
carboxylic acid is selectively reacted while the phenolic hydroxyl remains, contributing to the
final antioxidant properties of Succinobucol. The resulting drug molecule combines the lipid-
modulating scaffold of Probucol with a succinate linker and a terminal phenolic antioxidant
moiety, a design intended to target multiple pathways in atherosclerosis.[10][11]

Broader Potential as a Pharmaceutical Scaffold

Beyond Succinobucol, the 4-phenyl-4-oxobutanoic acid framework is a validated scaffold for
targeting other biological systems. By modifying the substituents on the phenyl ring and the
butanoic acid chain, medicinal chemists can explore a wide chemical space. For instance,
derivatives of this core structure have been synthesized and evaluated as potent inhibitors of

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19335281/
https://www.targetmol.com/compound/succinobucol
https://pubmed.ncbi.nlm.nih.gov/19335281/
https://pubmed.ncbi.nlm.nih.gov/17214993/
https://www.benchchem.com/product/b188951?utm_src=pdf-body
https://www.benchchem.com/product/b188951?utm_src=pdf-body
https://www.benchchem.com/product/b188951?utm_src=pdf-body-img
https://www.caymanchem.com/product/30886/succinobucol
https://pubmed.ncbi.nlm.nih.gov/14585060/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b188951?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Kynurenine 3-hydroxylase, an enzyme implicated in neurodegenerative diseases.[12][13] This
demonstrates that the core compound is not a "one-trick pony" but a versatile platform for
generating novel therapeutic candidates.
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Caption: Versatility of the 4-aryl-4-oxobutanoic acid scaffold.

Conclusion

4-(4-Hydroxyphenyl)-4-oxobutanoic acid (CAS: 56872-39-0) represents a powerful tool in
the arsenal of the drug development professional. Its value is unlocked through a deep
understanding of its synthesis, characterization, and strategic application. From its efficient
production via Friedel-Crafts chemistry to its critical role in constructing advanced drug
candidates like Succinobucol, this intermediate serves as a testament to the principle that the
most crucial components in complex syntheses are often the elegantly functionalized, well-
characterized building blocks. As research continues to explore new therapeutic targets, the
inherent versatility of this scaffold ensures its continued relevance in the discovery of next-
generation medicines.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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